N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of an indole derivative, followed by the formation of the hydrazide moiety through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
N’-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other indole derivatives such as:
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H14Br2N4O2 |
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Molecular Weight |
502.2 g/mol |
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H14Br2N4O2/c21-12-8-14-18(15(22)9-12)24-20(28)19(14)26-25-17(27)10-23-16-7-3-5-11-4-1-2-6-13(11)16/h1-9,23-24,28H,10H2 |
InChI Key |
OOUBDUIGMVEMBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O |
Origin of Product |
United States |
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